5-(hydroxyméthyl)isophtalate de diméthyle

Vue d'ensemble

Description

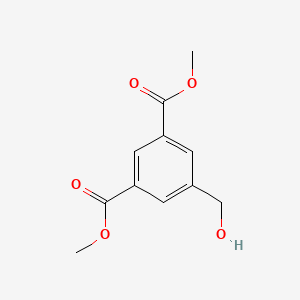

Dimethyl 5-(hydroxymethyl)isophthalate is a useful research compound. Its molecular formula is C11H12O5 and its molecular weight is 224.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dimethyl 5-(hydroxymethyl)isophthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 5-(hydroxymethyl)isophthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Réaction d'addition nucléophile d'ouverture de cycle d'oxirane catalysée par une base

Le 5-hydroxyisophtalate de diméthyle subit une réaction d'addition nucléophile d'ouverture de cycle d'oxirane catalysée par une base avec l'éther glycidylallylique, pour donner des dérivés 5-substitués de l'acide isophtalique .

Influence d'un troisième composant sur la réaction de copolymérisation

L'influence d'un troisième composant, c'est-à-dire une série de 1,ω-alcanediols sur la réaction de copolymérisation du 5-hydroxyisophtalate de diméthyle avec le poly(éthylène glycol), a été étudiée .

Polymérisation de condensation catalysée par la lipase

Le 5-hydroxyisophtalate de diméthyle a été utilisé dans la polymérisation de condensation catalysée par la lipase avec le polyéthylène glycol .

Préparation de dendrons de polyéther encombrés stériquement

Un nouveau bloc de construction dérivé du 5-hydroxyisophtalate de diméthyle a été utilisé pour préparer des dendrons de polyéther encombrés stériquement, via des réactions d'O-allylation/réarrangement de Claisen .

Préparation du dérivé bis(phebox) de la cyclophosphazène

Le 5-hydroxyisophtalate de diméthyle peut être utilisé dans la préparation d'un dérivé bis(phebox) de la cyclophosphazène .

Préparation du 5-{2-[2-(2-méthoxyéthoxy)éthoxy]éthoxy}benzène-1,3-dicarboxylate de diméthyle

Le 5-hydroxyisophtalate de diméthyle peut être utilisé dans la synthèse du 5-{2-[2-(2-méthoxyéthoxy)éthoxy]éthoxy}benzène-1,3-dicarboxylate de diméthyle .

Préparation d'un dérivé de fullerène portant un groupe polaire de type triéthylène glycol

Le 5-hydroxyisophtalate de diméthyle peut également être utilisé dans la préparation d'un dérivé de fullerène portant un groupe polaire de type triéthylène glycol .

Synthèse d'un agent de contraste radiographique

Le 5-hydroxyisophtalate de diméthyle est un intermédiaire de synthèse utile dans la synthèse du N,N'-Bis(2,3-dihydroxypropyl)-5-[(N-(2-hydroxyéthyl)carbamoyl)méthoxy]-2,4,6-triiodoisophthalamide, un composé apparenté à l'Ioversol qui est un agent de contraste radiographique non ionique, à faible osmolalité .

Mécanisme D'action

Target of Action

It is known that similar compounds interact with various enzymes and proteins within the body .

Mode of Action

Dimethyl 5-(hydroxymethyl)isophthalate undergoes a base-catalyzed nucleophilic oxirane ring-opening addition reaction with allyl glycidyl ether, to afford 5-substituted derivatives of isophthalic acid

Biochemical Pathways

It is known that similar compounds can influence a variety of biochemical pathways, including those involved in metabolism and signal transduction .

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily in the urine .

Result of Action

Similar compounds are known to have a variety of effects at the molecular and cellular level, including modulation of enzyme activity and alteration of signal transduction pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dimethyl 5-(hydroxymethyl)isophthalate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Activité Biologique

Dimethyl 5-(hydroxymethyl)isophthalate (DMHMI) is a chemical compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.

- Chemical Formula : C₁₁H₁₂O₄

- CAS Number : 109862-53-5

- Molecular Weight : 196.22 g/mol

Dimethyl 5-(hydroxymethyl)isophthalate is believed to exert its biological effects through several mechanisms:

- Inhibition of Protein Kinase C (PKC) :

- Cell Cycle Regulation :

- Apoptosis Induction :

1. Effects on Cancer Cell Lines

Several studies have evaluated the impact of DMHMI on various cancer cell lines:

- HeLa Cells : A study demonstrated that DMHMI treatment resulted in morphological changes indicative of apoptosis and reduced viability in HeLa cells .

- Colorectal Cancer Lines : In vitro studies showed that DMHMI significantly inhibited the growth of colorectal cancer cell lines (Caco2, Colo205, HT29), with IC50 values indicating effective cytotoxicity at micromolar concentrations .

2. Pharmacokinetics and Toxicology

The pharmacokinetic profile of DMHMI suggests favorable absorption characteristics but limited permeability across biological membranes:

- Log P (Octanol-Water Partition Coefficient) : Values range from 0.6 to 2.19 depending on the method used for calculation, indicating moderate lipophilicity which may affect its bioavailability .

- Toxicological Studies : Initial assessments indicate low toxicity levels; however, further comprehensive toxicological evaluations are necessary to establish safety profiles for therapeutic use.

Case Study 1: Inhibition of Tumor Growth

A recent study focused on the administration of DMHMI in a murine model bearing colorectal tumors. Results indicated a significant reduction in tumor size compared to control groups, attributed to the compound's ability to inhibit PKC activity and induce apoptosis in tumor cells.

Case Study 2: Synergistic Effects with Chemotherapy

Another investigation assessed the potential of DMHMI as an adjunct therapy alongside conventional chemotherapeutic agents. The findings suggested that DMHMI enhanced the efficacy of these agents, leading to improved survival rates in treated subjects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dimethyl Isophthalate | Isophthalate | Base structure without hydroxymethyl functionality |

| Dimethyl 5-(hydroxymethyl)terephthalate | Terephthalate | Hydroxymethyl substitution at a different position |

| Dimethyl 5-(azidomethyl)isophthalate | Isophthalate | Contains azide functionality for bioorthogonal chemistry |

Propriétés

IUPAC Name |

dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGDEIHUEMPLRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552289 | |

| Record name | Dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109862-53-5 | |

| Record name | Dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.